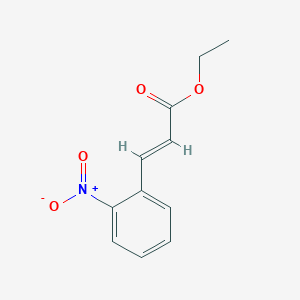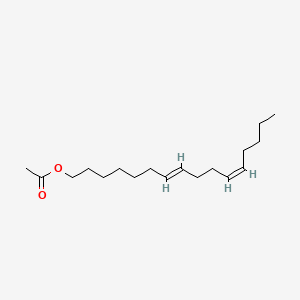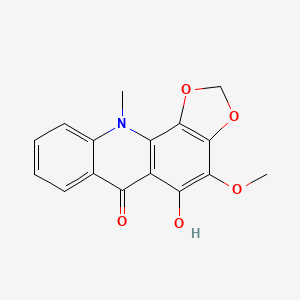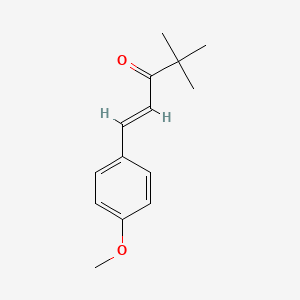
L-Aspartic acid 4-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid 4-ethyl ester: is an organic compound with the molecular formula C6H11NO4. It is a derivative of aspartic acid, where the hydrogen atom on the fourth carbon is replaced by an ethyl group. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: L-Aspartic acid 4-ethyl ester can be synthesized through the esterification of aspartic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of 4-ethyl aspartate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: L-Aspartic acid 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aspartate derivatives.
科学的研究の応用
L-Aspartic acid 4-ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of aspartate-related enzymes.
Medicine: It is investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of various fine chemicals.
作用機序
The mechanism of action of 4-ethyl aspartate involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for enzymes that utilize aspartate as a substrate. The ethyl group on the fourth carbon enhances its binding affinity to the active site of these enzymes, thereby modulating their activity.
類似化合物との比較
Aspartic acid: The parent compound of 4-ethyl aspartate.
4-Methyl aspartate: A similar compound where the ethyl group is replaced by a methyl group.
N-Acetyl aspartate: Another derivative of aspartic acid with an acetyl group attached to the nitrogen atom.
Uniqueness: L-Aspartic acid 4-ethyl ester is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This modification can influence its reactivity, binding affinity, and overall functionality in various applications.
特性
CAS番号 |
4070-43-3 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2S)-2-amino-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 |
InChIキー |
KALSWOYBXAHEKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)O)N |
正規SMILES |
CCOC(=O)CC(C(=O)O)N |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)
![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)




![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)







